2,4-Difluorobenzaldehyde oxime

Description

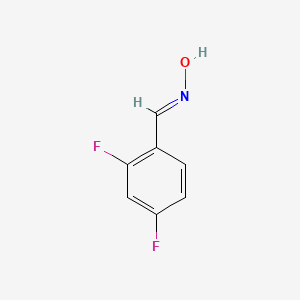

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCQIVUYSQKNAZ-ONNFQVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

2,4-Difluorobenzaldehyde (B74705) oxime is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 247092-11-1 | apolloscientific.co.ukalfa-chemistry.comachemblock.com |

| Molecular Formula | C₇H₅F₂NO | achemblock.com |

| Molecular Weight | 157.12 g/mol | achemblock.com |

| IUPAC Name | (E)-2,4-difluorobenzaldehyde oxime | achemblock.com |

| Boiling Point | 189.7°C at 760 mmHg | |

| Appearance | Solid | cymitquimica.com |

Synthesis of 2,4 Difluorobenzaldehyde Oxime

The most common and direct method for synthesizing 2,4-Difluorobenzaldehyde (B74705) oxime is through the condensation reaction of its corresponding aldehyde, 2,4-Difluorobenzaldehyde, with hydroxylamine (B1172632). nih.gov

This reaction is typically carried out by treating 2,4-Difluorobenzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in a suitable solvent system, such as a mixture of ethanol (B145695) and water. orientjchem.org A base, like sodium hydroxide, is often added to neutralize the hydrochloride salt and liberate the free hydroxylamine, which then acts as the nucleophile. The reaction proceeds efficiently under mild conditions, such as stirring at room temperature, to yield the corresponding oxime. orientjchem.org The synthesis of the precursor aldehyde, 2,4-Difluorobenzaldehyde, can be achieved through various methods, including the oxidation of 2,4-difluorotoluene (B1202308) or the formylation of 1,3-difluorobenzene. researchgate.netchemicalbook.com

Role in Chemical Reactions

The primary role of 2,4-Difluorobenzaldehyde (B74705) oxime in chemical reactions is that of a versatile building block. The oxime functional group can undergo a variety of transformations. For instance, it can be reduced to form the corresponding aminomethyl derivative or dehydrated to yield 2,4-difluorobenzonitrile.

Its utility is demonstrated in its use as a precursor for more elaborate molecular structures. For example, it is a reactant in the synthesis of compounds like (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime, a molecule that incorporates the 2,4-difluorobenzoyl structure into a piperidine (B6355638) ring system. pharmaffiliates.com This highlights its role as a key intermediate in multi-step synthetic pathways aimed at producing complex target molecules for pharmaceutical and chemical research.

Derivatization and Analogue Synthesis of 2,4 Difluorobenzaldehyde Oxime for Enhanced Functionality

The chemical scaffold of 2,4-difluorobenzaldehyde (B74705) oxime serves as a versatile starting point for the synthesis of a diverse array of derivatives and analogues. Chemical modifications targeting the oxime functional group and the difluorinated aromatic ring are key strategies for modulating the molecule's physicochemical properties and biological activities. These derivatization approaches are crucial in the fields of medicinal chemistry and materials science for developing new compounds with enhanced or specific functionalities.

Applications in Specialized Chemical Fields

Medicinal Chemistry Applications

The structural motif of 2,4-Difluorobenzaldehyde (B74705) oxime has been investigated for its potential in developing new drugs for a range of diseases. The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule, while the oxime group is known for its diverse biological activities and its utility as a reactive handle in synthesis.

Antifungal and Antimycobacterial Agent Development

While direct studies on the antifungal activity of 2,4-Difluorobenzaldehyde oxime are limited in publicly available research, the broader class of fluorinated benzaldoximes has shown promise in the development of antimycobacterial agents. Research into a series of fluorinated benzaldoximes has demonstrated their activity against Mycobacterium terrae. The antimycobacterial activity of these compounds is comparable to that of some currently used anti-tuberculosis agents.

The activity of di-fluorosubstituted benzaldoximes, a category that includes 2,4-Difluorobenzaldehyde oxime, has been noted, with some derivatives showing improved activity compared to unsubstituted benzaldehyde (B42025) oxime. The introduction of fluorine atoms is thought to enhance the lipophilicity of the compounds, which may improve their ability to penetrate the mycobacterial cell wall.

**Table 1: Antimycobacterial Activity of Selected Fluorinated Benzaldoximes against *Mycobacterium terrae***

| Compound | Substitution Pattern | MIC (μg/mL) |

| 2,4-Difluorobenzaldehyde oxime | 2,4-di-F | ≥200 |

| 2,3-Difluorobenzaldehyde oxime | 2,3-di-F | ≥200 |

| 2,5-Difluorobenzaldehyde oxime | 2,5-di-F | ≥200 |

| 2,6-Difluorobenzaldehyde oxime | 2,6-di-F | ≥200 |

| 3,4-Difluorobenzaldehyde oxime | 3,4-di-F | ≥200 |

| 3,5-Difluorobenzaldehyde oxime | 3,5-di-F | ≥200 |

| Unsubstituted benzaldehyde oxime | - | ≥200 |

| Data sourced from studies on fluorinated benzaldoximes. |

It is important to note that while the general class shows activity, further specific testing of 2,4-Difluorobenzaldehyde oxime against a wider range of fungal and mycobacterial strains is necessary to fully elucidate its potential in this area.

Anti-inflammatory Compound Research

The oxime functional group is a known pharmacophore that has been incorporated into various compounds with anti-inflammatory properties. mdpi.com Oximes have been shown to target several kinases that play a role in inflammatory pathways. mdpi.com While there is no direct research available on the anti-inflammatory effects of 2,4-Difluorobenzaldehyde oxime itself, the known anti-inflammatory potential of the broader oxime class suggests that it could be a valuable scaffold for the design of new anti-inflammatory agents. Further investigation into its specific activities is warranted.

Anticancer Activity and Apoptosis Induction Studies

These findings for a structurally similar compound suggest that the benzaldehyde oxime core, particularly when fluorinated, may be a promising starting point for the design of new anticancer drugs that function by inducing apoptosis. However, dedicated research into the specific anticancer activities of 2,4-Difluorobenzaldehyde oxime is necessary to validate this potential.

Role as Pharmaceutical Intermediates and Prodrugs

2,4-Difluorobenzaldehyde, the precursor to 2,4-Difluorobenzaldehyde oxime, is a crucial intermediate in the synthesis of several important pharmaceutical compounds. medchemexpress.com For instance, it is a key building block in the production of the widely used antifungal medication fluconazole. nih.gov Furthermore, it is utilized in the synthesis of dolutegravir, an integrase inhibitor used in the treatment of HIV/AIDS. uzh.ch

Given that the aldehyde can be readily converted to the oxime, it is highly plausible that 2,4-Difluorobenzaldehyde oxime also serves as a valuable intermediate in the synthesis of more complex drug molecules. Oximes are versatile functional groups that can be transformed into a variety of other functionalities, making them useful in the construction of diverse molecular architectures.

The oxime moiety can also be employed in prodrug strategies. rsc.org A prodrug is an inactive compound that is converted into an active drug within the body. The oxime group can be used to mask a bioactive part of a molecule, which can then be released under specific physiological conditions. While no specific prodrugs based on 2,4-Difluorobenzaldehyde oxime have been reported, its chemical nature makes it a suitable candidate for such applications.

Enzyme Reactivation Research (e.g., Acetylcholinesterase)

Oximes are well-known for their ability to reactivate acetylcholinesterase (AChE), an enzyme that is inhibited by organophosphate nerve agents and pesticides. nih.govnih.gov This reactivation is a critical mechanism in the treatment of organophosphate poisoning. nih.gov The oxime group acts as a nucleophile, attacking the phosphorus atom of the organophosphate that is covalently bound to the active site of the enzyme, thereby liberating the enzyme and restoring its function. nih.gov

While a number of oxime-containing compounds, such as pralidoxime (B1201516) and obidoxime, have been studied extensively and are used clinically for this purpose, there is currently no specific research available on the acetylcholinesterase reactivation potential of 2,4-Difluorobenzaldehyde oxime. nih.govnih.gov Further studies would be required to determine if this particular oxime possesses the necessary structural and electronic properties to be an effective AChE reactivator.

Targeted Protein Degradation Strategies (e.g., PROTACs)

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that utilizes the cell's own protein degradation machinery to eliminate disease-causing proteins. nih.govnih.gov These bifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.gov The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov

Oxime chemistry has been explored as a method for the "in-cell" assembly of PROTACs, where the two halves of the PROTAC molecule are joined together within the cell via an oxime linkage. This "split-PROTAC" approach could potentially overcome the limitations of large molecule size and poor cell permeability often associated with pre-formed PROTACs. While this is an exciting area of research, there are no current studies that specifically utilize 2,4-Difluorobenzaldehyde oxime in the development of PROTACs. Its potential in this innovative field remains an open area for investigation.

Agrochemical Applications

The investigation into the fungicidal and herbicidal potential of 2,4-Difluorobenzaldehyde oxime reveals a lack of direct evidence.

Fungicidal and Herbicidal Agent Development

General research indicates that the oxime moiety is a crucial functional group in a variety of commercially successful fungicides and herbicides. The introduction of fluorine atoms into agrochemical candidates is also a well-established strategy for enhancing their efficacy, metabolic stability, and binding affinity to target enzymes. Numerous studies detail the synthesis and biological evaluation of various fluorinated benzaldehyde derivatives and oxime ethers as potent antifungal and herbicidal agents. However, specific data, such as EC₅₀ (half maximal effective concentration) values or field trial results for 2,4-Difluorobenzaldehyde oxime or its direct derivatives, are not available in the reviewed literature. Research in this area tends to focus on more complex molecules that may incorporate a difluorophenyl group, but not specifically the oxime of 2,4-difluorobenzaldehyde itself.

Use in Crop Protection Strategies

Given the absence of specific data on its fungicidal or herbicidal activity, there is no information available on the integration of 2,4-Difluorobenzaldehyde oxime into specific crop protection strategies. The development of a crop protection strategy is contingent on extensive testing that characterizes a compound's spectrum of activity, selectivity, and environmental fate, none of which is publicly documented for this specific oxime.

Advanced Materials Science

Similarly, a thorough search for the application of 2,4-Difluorobenzaldehyde oxime in materials science yielded no specific results for its use in liquid crystals or dynamic materials.

Liquid Crystal Material Intermediates

While the precursor, 2,4-Difluorobenzaldehyde, is noted as a potential intermediate in the synthesis of liquid crystal materials, there is no evidence to suggest that the corresponding oxime is utilized for this purpose. The synthesis of liquid crystals often involves molecules with specific structural characteristics, such as a rigid core and flexible terminal groups, to facilitate the formation of mesophases. The literature on fluorinated liquid crystals focuses on different molecular architectures, and 2,4-Difluorobenzaldehyde oxime does not appear as a reported intermediate or final component in these materials.

Integration into Dynamic Materials

The concept of dynamic materials often involves molecules that can undergo reversible changes in their properties in response to external stimuli. While oxime chemistry, in general, can be employed in the formation of dynamic covalent bonds, there are no specific studies or patents that describe the incorporation of 2,4-Difluorobenzaldehyde oxime into polymers, gels, or other dynamic material systems. Research in this area is focused on other functional groups and molecular designs.

Patent Landscape and Intellectual Property Analysis

Analysis of Synthetic Route Patent Claims

The patent literature reveals that while the synthesis of 2,4-Difluorobenzaldehyde (B74705) oxime is a critical step, the primary focus of patent claims is not on the oxime itself but on the final, more complex molecules derived from it. The synthesis of the oxime is often described as a preparatory step within the broader patent.

For instance, a patent for antipsychotic 3-piperazinyl-benzazole derivatives (Patent 0353821) details a method for preparing 2,4-difluorobenzaldehyde, oxime hydrochloride. epo.org The process involves the reaction of 2,4-difluorobenzaldehyde with hydroxylamine (B1172632) monohydrochloride in a mixture of methanol (B129727) and 2-propanol saturated with hydrochloric acid. epo.org The resulting oxime hydrochloride is then used as a starting material for subsequent reactions. epo.org

Another significant area of patenting involves the conversion of 2,4-Difluorobenzaldehyde oxime into a chloro-oxime intermediate, which is then used in cycloaddition reactions to form isoxazole (B147169) rings. Patents for piperidine (B6355638) CXCR7 receptor modulators (EP 3490986 B1) and FXR (NR1H4) modulating compounds (US10981881B2) describe the reaction of 2,4-Difluorobenzaldehyde oxime with a chlorinating agent, such as N-chlorosuccinimide, in the presence of a base like pyridine. google.comepo.org This in-situ generated 2,4-difluoro-N-hydroxybenzimidoyl chloride is a highly reactive intermediate that readily participates in [3+2] cycloaddition reactions to create the core isoxazole structure of the final active pharmaceutical ingredients. googleapis.com

The claims in these patents typically cover the final compounds and their use, with the synthetic route involving 2,4-Difluorobenzaldehyde oxime being a key enabling technology described within the patent's specification.

Patenting of Novel Derivatives and Formulations

The majority of patents related to 2,4-Difluorobenzaldehyde oxime are directed towards the novel derivatives that can be synthesized from it. The 2,4-difluorophenyl moiety is a common feature in many modern pharmaceuticals, and the oxime provides a versatile handle for constructing more complex molecular architectures.

A significant class of patented derivatives are isoxazoles and isoxazolines. The patents for FXR modulators (US10981881B2) and CXCR7 receptor modulators (EP 3490986 B1) claim a wide range of compounds where the 3-(2,4-difluorophenyl)isoxazole core is a defining feature. google.comepo.org These patents cover not just the specific compounds but also their pharmaceutically acceptable salts and formulations.

Another area of extensive patenting is in the field of CNS disorders. A patent assigned to Janssen Pharmaceutica N.V. (Patent 0353821) claims novel 3-piperazinyl-benzazole derivatives with antipsychotic properties. epo.org In these compounds, the 2,4-Difluorobenzaldehyde oxime is used to introduce a (2,4-difluorophenyl)(hydroxyimino)methyl group onto a piperazine (B1678402) scaffold. epo.org The patent covers a broad genus of compounds with variations in the benzazole and piperazine substituents. epo.org

The following table provides a summary of key patents for novel derivatives of 2,4-Difluorobenzaldehyde oxime:

| Patent Number | Assignee | Derivative Class | Therapeutic Area |

| US10981881B2 | Intercept Pharmaceuticals, Inc. | Isoxazole derivatives | FXR Modulators (Metabolic Diseases) |

| EP 3490986 B1 | Idorsia Pharmaceuticals Ltd | Piperidine derivatives | CXCR7 Receptor Modulators (Oncology) |

| 0353821 | Janssen Pharmaceutica N.V. | 3-Piperazinyl-benzazole derivatives | Antipsychotics (CNS Disorders) |

Intellectual Property in Therapeutic and Agrochemical Applications

The intellectual property surrounding 2,4-Difluorobenzaldehyde oxime is heavily concentrated in the therapeutic sector. The derivatives of this compound have been investigated for a wide range of medical applications, leading to numerous patents claiming their use in treating various diseases.

Therapeutic Applications:

Metabolic Diseases: As seen in patent US10981881B2, derivatives of 2,4-Difluorobenzaldehyde oxime are being developed as Farnesoid X Receptor (FXR) agonists. google.com FXR is a nuclear receptor involved in bile acid, lipid, and glucose metabolism, making these compounds potential treatments for conditions like primary biliary cholangitis and non-alcoholic steatohepatitis. google.com

Oncology: The CXCR7 receptor is implicated in tumor growth and metastasis. Patents such as EP 3490986 B1 claim piperidine derivatives of 2,4-Difluorobenzaldehyde oxime as CXCR7 receptor modulators for the treatment of various cancers. epo.org

Central Nervous System (CNS) Disorders: The patent for 3-piperazinyl-benzazole derivatives (Patent 0353821) highlights the use of 2,4-Difluorobenzaldehyde oxime in creating compounds with antipsychotic activity, targeting conditions like schizophrenia. epo.org

Agrochemical Applications:

A thorough search of the patent literature did not reveal any significant patents or patent applications for the use of 2,4-Difluorobenzaldehyde oxime or its direct derivatives in agrochemical applications such as herbicides, fungicides, or insecticides. This suggests that the current focus of research and development for this particular compound is overwhelmingly in the pharmaceutical industry. While other fluorinated benzaldehyde (B42025) derivatives have found use in agriculture, this specific oxime appears to be primarily valued for its utility in drug discovery.

Global Patent Trends and Strategic Implications

The patenting activity related to 2,4-Difluorobenzaldehyde oxime derivatives indicates a clear strategic interest from major pharmaceutical companies in Europe and the United States. The assignees of the key patents, including Intercept Pharmaceuticals and Janssen Pharmaceutica, are significant players in the global pharmaceutical market.

The filing of these patents in major jurisdictions like the United States Patent and Trademark Office (USPTO) and the European Patent Office (EPO) underscores the commercial importance of the developed therapeutic agents. This global patent strategy aims to secure market exclusivity for their innovative drugs in key regions.

The trend in patent filings suggests a continuous exploration of the chemical space around the 2,4-difluorophenyl moiety for therapeutic purposes. The versatility of the oxime group in chemical synthesis allows for the creation of diverse libraries of compounds, which are then screened for biological activity against various therapeutic targets.

The strategic implications for the pharmaceutical industry are significant. Companies with a strong intellectual property position around novel derivatives of 2,4-Difluorobenzaldehyde oxime can command a significant market share in their respective therapeutic areas. Furthermore, the existence of these patents may necessitate that other companies engaged in similar research areas develop alternative synthetic routes or focus on different chemical scaffolds to avoid infringement. The ongoing research into new applications for such derivatives, as seen in the development of dual-acting agents targeting aldose reductase and oxidative stress, suggests that the patent landscape for benzaldehyde oxime derivatives will continue to evolve. mdpi.com

Future Research Directions and Unexplored Potential

Novel Catalytic Systems for Greener Synthesis

The synthesis of oximes, including 2,4-Difluorobenzaldehyde (B74705) oxime, is a cornerstone of organic chemistry, providing essential intermediates for pharmaceuticals, agrochemicals, and materials science. nih.gov Traditional methods for oxime synthesis often involve reagents and conditions that raise environmental concerns. nih.gov Consequently, a significant area of future research lies in the development of novel catalytic systems that promote greener and more efficient synthetic routes.

Current research has highlighted the potential of solventless "grindstone" chemistry using catalysts like bismuth(III) oxide (Bi2O3) to produce oximes in excellent yields and with minimal waste. nih.gov Another promising avenue involves the use of mineral water as a solvent, which, due to its dissolved salts, can accelerate the reaction of aryl aldehydes with hydroxylamine (B1172632) hydrochloride at room temperature without the need for an additional catalyst. ias.ac.in Further investigations could focus on:

Expanding the Catalyst Landscape: Exploring a wider range of solid acid and base catalysts, such as zeolites, clays, and functionalized polymers, could lead to more robust and recyclable catalytic systems.

Photocatalysis and Electrocatalysis: Harnessing light or electrical energy to drive the oximation reaction could offer highly efficient and environmentally benign alternatives to traditional thermal methods.

Flow Chemistry: Implementing continuous flow reactors for oxime synthesis can enhance safety, improve scalability, and allow for precise control over reaction parameters, leading to higher yields and purity.

Optimizing these green methodologies for the specific synthesis of 2,4-Difluorobenzaldehyde oxime will be a key objective.

Exploration of New Reactivity Modes and Transformations

The reactivity of oximes is rich and varied, with the N-O bond being a key functional group for a multitude of transformations. nsf.gov For 2,4-Difluorobenzaldehyde oxime, the presence of two fluorine atoms on the benzene (B151609) ring significantly influences its electronic properties and, consequently, its reactivity. Future research will likely delve into uncharted territories of its chemical behavior.

Key areas for exploration include:

Iminyl Radical Chemistry: The facile fragmentation of the oxime N-O bond to generate iminyl radicals opens up a vast array of synthetic possibilities. nsf.gov Investigating the behavior of the iminyl radical derived from 2,4-Difluorobenzaldehyde oxime in reactions such as additions to alkenes and alkynes could lead to the synthesis of novel nitrogen-containing heterocycles. nsf.gov

Transition Metal Catalysis: The interaction of 2,4-Difluorobenzaldehyde oxime with various transition metals can lead to unique catalytic cycles and reaction pathways. nsf.gov For instance, exploring its use in copper- or nickel-catalyzed cross-coupling reactions could yield valuable difluorinated building blocks for medicinal chemistry.

Photoredox Catalysis: The use of light to initiate single-electron transfer (SET) processes can activate the N-O bond in novel ways, enabling transformations that are not accessible through traditional thermal methods. nsf.gov

Rearrangement Reactions: While the Beckmann rearrangement of oximes to amides is well-known, exploring the influence of the difluoro substitution pattern on the outcome and mechanism of this and other rearrangements could reveal new synthetic strategies. wikipedia.org

The unique electronic nature imparted by the fluorine atoms is expected to lead to novel reactivity and selectivity in these transformations.

Development of Advanced Biological Applications

Oximes and their derivatives are known to possess a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. nih.govnih.gov The fluorine atoms in 2,4-Difluorobenzaldehyde oxime can enhance its metabolic stability and binding affinity to biological targets, making it an attractive scaffold for drug discovery.

Future research in this area will likely focus on:

Anticancer Agents: Building on findings that some oxime derivatives can induce cell death in cancer cells, researchers are likely to synthesize and evaluate a library of compounds derived from 2,4-Difluorobenzaldehyde oxime for their efficacy against various cancer cell lines. nih.gov Studies may focus on their ability to modulate reactive oxygen species (ROS) levels and regulate enzymes like NADPH oxidase. nih.gov

Antimicrobial and Antifungal Agents: The search for new antibiotics and antifungals is a global health priority. Derivatives of 2,4-Difluorobenzaldehyde oxime could be designed and tested for their activity against drug-resistant bacteria and fungi. nih.gov The fluorine substituents may play a crucial role in overcoming resistance mechanisms.

Enzyme Inhibition: The oxime functional group can act as a key binding motif in the active sites of various enzymes. nih.gov Future work could involve designing specific inhibitors based on the 2,4-Difluorobenzaldehyde oxime core for targets such as proteases or kinases involved in disease pathways. For instance, derivatives of 1,2,4-oxadiazole, which can be synthesized from oximes, have shown promise as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2. ipbcams.ac.cn

Neurological Applications: Given the role of oximes as antidotes to nerve agents by reactivating acetylcholinesterase (AChE), exploring the potential of fluorinated derivatives in this context or for other neurological targets is a viable research direction. nih.gov

Systematic structure-activity relationship (SAR) studies will be crucial to optimize the biological activity and pharmacokinetic properties of these potential new therapeutic agents.

Integration with Emerging Technologies (e.g., AI in Drug Discovery)

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and materials science. youtube.comyoutube.com 2,4-Difluorobenzaldehyde oxime and its derivatives are well-suited for exploration using these powerful computational tools.

Future integration with emerging technologies will likely involve:

Generative AI for Molecular Design: AI algorithms can be trained on vast datasets of known molecules and their properties to generate novel molecular structures with desired characteristics. youtube.com These models could propose new derivatives of 2,4-Difluorobenzaldehyde oxime that are predicted to have high binding affinity for a specific biological target or possess optimal physicochemical properties for drug development. youtube.com

Machine Learning for Reactivity Prediction: ML models can be developed to predict the outcome and yield of chemical reactions, accelerating the discovery of new synthetic routes and the optimization of reaction conditions. youtube.com This could be particularly useful for exploring the novel reactivity modes of 2,4-Difluorobenzaldehyde oxime.

AI-Powered Virtual Screening: High-throughput virtual screening, powered by AI, can rapidly evaluate large libraries of virtual compounds based on 2,4-Difluorobenzaldehyde oxime for their potential to interact with a target protein. youtube.com This can significantly reduce the time and cost associated with the initial stages of drug discovery.

Predictive Toxicology and ADME Properties: Machine learning models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates. youtube.com Applying these models to novel derivatives of 2,4-Difluorobenzaldehyde oxime can help to identify promising candidates with favorable safety profiles early in the development process.

By embracing these in silico approaches, researchers can navigate the vast chemical space surrounding 2,4-Difluorobenzaldehyde oxime more efficiently and rationally design the next generation of functional molecules.

Q & A

Q. How is 2,4-Difluorobenzaldehyde oxime synthesized from its parent aldehyde?

The oxime is synthesized via condensation of 2,4-difluorobenzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) under mildly acidic or neutral conditions. A typical protocol involves refluxing the aldehyde with hydroxylamine in an ethanol/water mixture, followed by neutralization and purification via recrystallization or chromatography. Reaction progress can be monitored by TLC or NMR to confirm imine (C=N) bond formation .

Q. What spectroscopic techniques are recommended for characterizing 2,4-Difluorobenzaldehyde oxime?

- ¹H/¹³C NMR : To identify fluorine-induced deshielding effects on aromatic protons and confirm oxime formation (e.g., C=N peak at ~160 ppm in ¹³C NMR).

- IR Spectroscopy : A sharp N–O stretch near 950 cm⁻¹ and C=N stretch around 1640 cm⁻¹ confirm oxime functionalization.

- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the key solubility and stability considerations for handling 2,4-Difluorobenzaldehyde oxime?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability is pH-dependent: acidic conditions may hydrolyze the oxime back to the aldehyde. Store under inert gas at 2–8°C to prevent oxidation. Safety protocols for oximes (e.g., skin/eye protection) align with benzaldoxime handling guidelines .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of 2,4-Difluorobenzaldehyde oxime in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations model the electrophilicity of the C=N bond. Fluorine atoms at the 2,4-positions enhance electron-withdrawing effects, increasing the oxime’s susceptibility to nucleophilic attack. Molecular electrostatic potential (MEP) maps and frontier orbital analysis (HOMO/LUMO) quantify reactivity trends. These insights guide catalyst selection for asymmetric additions .

Q. What strategies resolve contradictory data on the catalytic efficiency of 2,4-Difluorobenzaldehyde oxime in asymmetric synthesis?

Contradictions in enantioselectivity may arise from solvent polarity, catalyst structure (e.g., chiral Lewis acids), or substrate steric effects. Systematic optimization includes:

- Control Experiments : Compare oxime vs. non-fluorinated analogs.

- Kinetic Studies : Track reaction rates under varying conditions.

- X-ray Crystallography : Resolve catalyst-substrate interactions. For example, fluorinated oximes in agrochemical synthesis (e.g., oxathiapiprolin precursors) show improved regioselectivity when paired with Pd catalysts .

Q. How does fluorination at the 2,4-positions influence the oxime’s coordination behavior in transition metal complexes?

Fluorine’s electronegativity enhances the oxime’s Lewis basicity, favoring chelation with metals like Cu(II) or Ir(III). Comparative studies with non-fluorinated benzaldoximes reveal stronger M–N bonds and altered redox potentials. For instance, iridium complexes of fluorinated oximes exhibit enhanced luminescence properties, relevant to OLED research .

Data Contradiction Analysis

Discrepancies in reported melting points or reaction yields may stem from:

- Purity : Trace aldehyde impurities (from incomplete oxime formation) alter physical properties.

- Stereochemistry : Syn/anti isomerism in oximes affects reactivity and characterization.

- Fluorine Orientation : Ortho vs. para fluorine positions (e.g., 2,4- vs. 2,6-substitution) modulate electronic effects. Validate findings using orthogonal methods (e.g., HPLC for purity, SC-XRD for stereochemistry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.